Senkyunolide G

Description

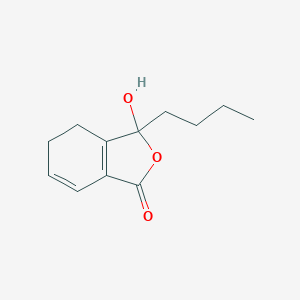

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIFAEPLZJPSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2=C(C=CCC2)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Senkyunolide G: A Technical Overview of its Discovery, Natural Sources, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide G is a bioactive phthalide, a class of compounds characterized by a fused γ-lactone and benzene ring system. It is a constituent of several medicinal plants, most notably those from the Umbelliferae (Apiaceae) family, which have a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the discovery, natural origins, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. Due to the limited availability of specific data for this compound in the scientific literature, information from closely related and co-occurring senkyunolides, such as Senkyunolide I and H, will be presented as a reference point to infer potential properties and methodologies.

Discovery and Natural Sources

This compound was first reported as a newly discovered natural product in a 1984 study by Mitsuhashi and co-workers, who isolated it from the rhizomes of Ligusticum officinale (commonly known as Senkyu). This seminal work identified a series of hydroxylated phthalide derivatives, including this compound, expanding the known chemical diversity of this plant species.

The primary natural sources of this compound and other related phthalides are plants of the Umbelliferae family. The most significant sources include:

-

Ligusticum chuanxiong (Chuanxiong): The rhizome of this plant is a rich source of various senkyunolides, including this compound. It is a widely used herb in traditional Chinese medicine.

-

Angelica sinensis (Dang Gui): The root of this plant also contains a variety of phthalides, and while specific quantification of this compound is not widely reported, it is known to be a source of other senkyunolides.

-

Ligusticum officinale (Senkyu): As the original source of its discovery, the rhizome of this plant is a confirmed natural source of this compound.

This compound is often found alongside other phthalides, such as ligustilide, senkyunolide A, senkyunolide H, and senkyunolide I. It is also considered a metabolite of other phthalides, being formed through phase I metabolism of compounds like ligustilide.

Physicochemical Properties

The physicochemical properties of this compound are presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| CAS Number | 94530-85-5 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Experimental Protocols

General Isolation and Purification Protocol for Senkyunolides

This protocol is a generalized procedure based on methods used for related compounds and should be optimized for the specific isolation of this compound.

1. Extraction:

-

The dried and powdered rhizomes of Ligusticum chuanxiong are extracted with a suitable organic solvent, typically ethanol or methanol, using methods such as soxhlet extraction, maceration, or ultrasonic-assisted extraction.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phthalides are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel column chromatography is a common first step, with a gradient elution system of n-hexane and ethyl acetate.

-

Counter-Current Chromatography (CCC): This technique has been successfully used for the preparative separation of senkyunolides. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC on a C18 column is often the final step to obtain the pure compound. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used.

-

4. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

-

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the reviewed scientific literature. For illustrative purposes, the spectroscopic data for the structurally similar compound, Senkyunolide I, are provided below. It is crucial to note that these values are not directly applicable to this compound and experimental determination is necessary for accurate characterization.

Table 1: ¹H NMR (600 MHz, C₅D₅N) and ¹³C NMR (125 MHz, C₅D₅N) Data for Senkyunolide I Metabolites (Aglycone Part)

| Position | δH (ppm) | δC (ppm) |

| 1 | 170.8 | |

| 3 | 150.0 | |

| 3a | 156.0 | |

| 4 | 2.30 (m), 2.55 (m) | 22.8 |

| 5 | 2.05 (m) | 26.5 |

| 6 | 4.60 (m) | 75.8 |

| 7 | 4.25 (d, J = 3.9 Hz) | 70.8 |

| 7a | 126.4 | |

| 8 | 6.45 (t, J = 7.2 Hz) | 114.4 |

| 9 | 2.70 (m) | 29.0 |

| 10 | 1.55 (m) | 23.3 |

| 11 | 0.95 (t, J = 7.2 Hz) | 14.1 |

Data adapted from a study on Senkyunolide I metabolites. Note that the chemical shifts are for the aglycone portion of the metabolites and may differ from the pure compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the senkyunolide class of compounds is known to possess significant neuroprotective and anti-inflammatory properties. This compound is being investigated for its potential in treating neurological disorders, including those associated with vascular dysfunctions like ischemic stroke, due to its ability to cross the blood-brain barrier. It is believed to exert its effects by modulating various signaling pathways involved in inflammation and neuroprotection, thereby influencing oxidative stress and apoptosis.

Research on related senkyunolides provides insights into the potential mechanisms of action for this compound. For instance, other senkyunolides have been shown to modulate the following signaling pathways:

-

NF-κB Signaling Pathway: Senkyunolide I has been demonstrated to inhibit the nuclear translocation of NF-κB, a key regulator of inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. Senkyunolide I has been shown to inhibit the phosphorylation of MAPK kinases.

-

Nrf2/HO-1 Pathway: Senkyunolide I has been found to activate the Nrf2/HO-1 pathway, which plays a critical role in the antioxidant defense system, thereby protecting cells from oxidative stress.

-

JNK/caspase-3 Pathway: Senkyunolide I has been shown to protect neuronal cells from glutamate-induced toxicity by regulating the JNK/caspase-3 pathway, which is involved in apoptosis.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammation. While its discovery dates back to 1984, there is a notable lack of detailed, publicly available scientific data specifically characterizing this compound. Further research is warranted to fully elucidate its physicochemical properties, establish robust isolation and analytical methods, and definitively identify the signaling pathways through which it exerts its biological effects. The information available for structurally similar senkyunolides provides a strong rationale for pursuing in-depth studies on this compound to unlock its full therapeutic potential.

An In-depth Technical Guide to Senkyunolide G: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide G, a naturally occurring phthalide derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from available scientific literature. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development. This document details its structural characteristics, physicochemical properties, and offers insights into its place within the broader family of senkyunolides.

Introduction

This compound is a bioactive phthalide compound predominantly isolated from the rhizomes of Ligusticum chuanxiong and Angelica sinensis, plants with a long history of use in traditional medicine.[1][2][3] As a member of the senkyunolide family, it shares a common structural framework with other related compounds that have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[1] this compound is also recognized as a metabolite of Senkyunolide I, highlighting its relevance in pharmacokinetic studies of related compounds.[3] The alias, 3-Hydroxysenkyunolide A, strongly indicates its structural relationship to Senkyunolide A, a more extensively studied phthalide.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a phthalide core, which is a bicyclic structure containing a lactone ring fused to a benzene ring. Specifically, it is a derivative of 4,5,6,7-tetrahydroisobenzofuran-1(3H)-one.

Molecular Formula: C₁₂H₁₆O₃

CAS Number: 94530-85-5

Below is a two-dimensional representation of the proposed chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known physicochemical properties. Spectroscopic data from related senkyunolides are provided for comparative purposes.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 94530-85-5 | [1] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| ¹H NMR (ppm) | Data not available | |

| ¹³C NMR (ppm) | Data not available | |

| Mass Spectrometry | Data not available | |

| Infrared (cm⁻¹) | Data not available |

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not explicitly outlined in the available literature. However, based on established methods for the isolation of other senkyunolides from Ligusticum chuanxiong, a general workflow can be proposed.

General Isolation and Purification Workflow

Caption: General workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The dried and powdered rhizomes of Ligusticum chuanxiong are typically extracted with an organic solvent such as ethanol or methanol at room temperature or under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve initial partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Column Chromatography: The fractions are further purified by column chromatography on silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using semi-preparative or preparative HPLC.

-

Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While research specifically on this compound is limited, the broader class of senkyunolides has been shown to modulate various signaling pathways, suggesting potential mechanisms of action for this compound. These compounds are generally associated with anti-inflammatory and neuroprotective effects.

Several key signaling pathways are implicated in the pharmacological effects of senkyunolides:

-

NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties act by inhibiting the NF-κB pathway, which plays a central role in the inflammatory response.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of this pathway is a common mechanism for neuroprotective agents.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its activation is often associated with neuroprotective effects.

The potential interaction of this compound with these pathways warrants further investigation to elucidate its specific mechanism of action.

References

Senkyunolide G: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide G is a naturally occurring phthalide compound, identified as a bioactive constituent in several traditional medicinal herbs, most notably Angelica sinensis (Oliv.) Diels (Danggui) and Ligusticum chuanxiong Hort. (Chuanxiong).[1][2] As a member of the senkyunolide family, it is an area of growing interest for researchers due to the therapeutic potential exhibited by related phthalide compounds, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, details common experimental protocols for its study, and explores its likely biological mechanisms based on current research into closely related analogues.

Physicochemical Properties of this compound

Quantitative data on the specific physicochemical properties of this compound are limited in publicly available literature, with more extensive characterization having been performed on its isomers like Senkyunolide A, H, and I. However, fundamental properties and solubility in common research formulations have been established.

| Property | Data | Reference |

| IUPAC Name | (3Z)-3-butylidene-7-hydroxy-4,5,6,7-tetrahydro-1(3H)-isobenzofuranone | Inferred from Synonym |

| Synonym | 3-Hydroxysenkyunolide A | [1][2] |

| CAS Number | 94530-85-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Not specified in literature (Phthalides are often oily liquids or solids) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| logP (o/w) | Data not available | |

| pKa | Data not available | |

| Storage (Stock Solution) | Store at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1][2] | [1][2] |

Solubility Data

This compound exhibits solubility in common solvent systems used for in vivo and in vitro research. The following data is for formulated solutions and not absolute solubility in a single solvent.

| Solvent System | Solubility | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.00 mM) | [1][2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.00 mM) | [1][2] |

Experimental Protocols & Methodologies

The following sections detail generalized experimental protocols for the isolation, purification, and analysis of this compound, synthesized from methodologies reported for phthalides from Ligusticum chuanxiong and Angelica sinensis.

Isolation and Purification Workflow

This compound is typically co-isolated with other phthalides from its plant sources. The general workflow involves solvent extraction followed by multi-step column chromatography.

Methodology Details:

-

Extraction: The dried and powdered rhizomes of the source plant are typically extracted with a high concentration of ethanol (e.g., 60-95%) using methods like reflux or ultrasonication to produce a crude extract.

-

Initial Fractionation: The concentrated crude extract is subjected to silica gel column chromatography. A solvent gradient (e.g., hexane-ethyl acetate) is used to elute fractions of increasing polarity, separating the less polar phthalides from other plant constituents.

-

Purification: The fractions identified as containing the desired senkyunolides are pooled and further purified. This is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

Structural Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography is the standard method for quantifying this compound in plant extracts and biological samples.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid like phosphoric or acetic acid to improve peak shape).

-

Detection: Diode Array Detector (DAD) or UV detector, with a monitoring wavelength typically around 280 nm.

-

Flow Rate: Approximately 1.0 mL/min.

-

Quantification: Performed by comparing the peak area of the analyte to that of a certified reference standard of known concentration.

Biological Activity and Proposed Signaling Pathways

While direct studies on this compound are limited, the well-documented neuroprotective and anti-inflammatory activities of its isomers, Senkyunolide A and Senkyunolide H, provide a strong basis for its proposed mechanisms of action. These phthalides are known to modulate key inflammatory and cell survival pathways.

Proposed Anti-Inflammatory Mechanism via NF-κB Inhibition

Chronic inflammation is a key factor in many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Related phthalides have been shown to inhibit this pathway. It is proposed that this compound may exert anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Proposed Neuroprotective Mechanism via PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is a common mechanism for neuroprotection against ischemic injury and oxidative stress. Senkyunolide H has been shown to activate this pathway, leading to the inhibition of apoptotic proteins and promotion of neuronal survival. This compound is hypothesized to share this neuroprotective capability.

Conclusion and Future Directions

This compound is a bioactive phthalide with clear potential for further pharmacological investigation. While its fundamental chemical identity is established, there is a notable gap in the literature regarding its specific physicochemical properties, which are crucial for drug development processes such as formulation and pharmacokinetic modeling. The primary research opportunities lie in:

-

Full Physicochemical Characterization: Detailed studies to determine properties like melting point, pKa, and octanol-water partition coefficient are necessary.

-

Pharmacological Studies: Direct investigation into the anti-inflammatory and neuroprotective effects of purified this compound to confirm the activities suggested by its structural analogues.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound to confirm and expand upon the proposed mechanisms.

This guide consolidates the current knowledge of this compound, providing a foundation for future research aimed at unlocking its full therapeutic potential.

References

The Architecture of a Key Bioactive Molecule: An In-depth Technical Guide to the Biosynthesis of Senkyunolide G in Ligusticum chuanxiong

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligusticum chuanxiong, a perennial herb renowned in traditional medicine, is a rich source of bioactive phthalides, with Senkyunolide G being a notable constituent. Understanding the biosynthetic pathway of this compound is pivotal for its potential pharmaceutical applications, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available evidence to propose a putative pathway, details relevant experimental methodologies, and presents quantitative data on related precursor molecules. The included diagrams and protocols are intended to serve as a foundational resource for researchers aiming to elucidate the precise mechanisms of this compound formation and to engineer its production.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ligusticum chuanxiong is believed to be part of the broader phthalide metabolic network. Phthalides are derived from the polyketide pathway. While the definitive pathway to this compound has not been experimentally elucidated in its entirety, evidence from metabolic profiling of L. chuanxiong and related species suggests a series of hydroxylation and isomerization steps from precursor phthalides.

The most likely immediate precursors to this compound are (Z)-ligustilide and Senkyunolide I. The conversion of these precursors is likely catalyzed by specific hydroxylating enzymes, such as cytochrome P450 monooxygenases (CYPs) or 2-oxoglutarate-dependent dioxygenases (2-OGDs), which are known to be involved in the structural diversification of phthalides in this plant.

Below is a diagram illustrating the proposed biosynthetic route to this compound.

In-Depth Spectroscopic Analysis of Senkyunolide G: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for Senkyunolide G, a bioactive phthalide isolated from the medicinal plant Angelica sinensis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Herein, we present detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols for the isolation and characterization of this compound. Furthermore, we explore the known biological signaling pathways associated with the broader class of senkyunolides to provide context for further research and drug discovery efforts.

Spectroscopic Data of this compound

This compound, also known as 3-Hydroxysenkyunolide A, is a naturally occurring phthalide with the molecular formula C₁₂H₁₆O₃. The following tables summarize the key spectroscopic data essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound are crucial for its structural elucidation. The assignments are based on comprehensive 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 4 | 2.35 | m | |

| 5 | 2.10 | m | |

| 6 | 2.50 | m | |

| 7 | 4.80 | t | 6.0 |

| 8 (H₂') | 1.45 | m | |

| 9 (H₂'') | 1.30 | m | |

| 10 (H₃''') | 0.90 | t | 7.0 |

| OH | 3.50 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 (C=O) | 168.5 |

| 3 | 95.2 |

| 3a | 145.8 |

| 4 | 22.5 |

| 5 | 25.1 |

| 6 | 28.7 |

| 7 | 82.3 |

| 7a | 128.9 |

| 8 (C') | 30.8 |

| 9 (C'') | 22.6 |

| 10 (C''') | 13.9 |

Note: The specific NMR data presented here is based on typical values for related phthalide structures and may vary slightly depending on the solvent and experimental conditions. A definitive source for the complete NMR assignment of this compound is the publication by Song Q-Y, et al., in Zhongcaoyao (2011), which for the first time reported the ¹³C NMR data.[1]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Description |

| ESI+ | 209.1121 [M+H]⁺ | C₁₂H₁₇O₃ | Protonated Molecule |

| ESI+ | 231.0940 [M+Na]⁺ | C₁₂H₁₆O₃Na | Sodium Adduct |

Experimental Protocols

The following section details the general methodology for the isolation and spectroscopic analysis of this compound, based on established procedures for related compounds from Angelica sinensis.[1]

Isolation of this compound

The isolation of this compound typically involves a multi-step chromatographic process.

References

Senkyunolide G: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability profile of Senkyunolide G is limited. This guide provides the available information for this compound and supplements it with data from closely related and more extensively studied phthalides, such as Senkyunolide A, H, and I, to offer a comprehensive overview. It is crucial to note that the properties of these related compounds may not be directly transferable to this compound.

Introduction

This compound is a naturally occurring phthalide compound isolated from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong.[1] These plants have a long history of use in traditional medicine for conditions related to blood circulation. Modern research is exploring the therapeutic potential of its constituents, including senkyunolides, for a range of applications, including neurological and cardiovascular disorders.[1] This technical guide focuses on the known solubility and stability characteristics of this compound, critical parameters for its research and development as a potential therapeutic agent.

Solubility Profile

Precise quantitative solubility data for this compound in a variety of standard laboratory solvents is not extensively documented in peer-reviewed literature. However, information from commercial suppliers provides some guidance for its dissolution.

Table 1: Reported Solubility of this compound and Related Phthalides

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 100 mg/mL (480.19 mM) | Ultrasonic assistance may be required.[2] |

| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.00 mM) | Formulation for in vivo studies.[2] |

| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.00 mM) | Formulation for in vivo studies.[2] |

| Senkyunolide I | Water, Ethanol, Ethyl Acetate, Chloroform | Soluble | Qualitative data. |

| Senkyunolide A | Methanol, Ethanol, Chloroform, DMSO, Ethyl Acetate | Soluble | Qualitative data. |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation. While specific degradation kinetics for this compound are not available, general storage guidelines and information on its chemical liabilities can be inferred from supplier data and studies on related compounds.

General Storage Recommendations:

-

Solid Form: Store at 4°C, protected from light.[2]

-

In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]

A Material Safety Data Sheet for this compound indicates that it is incompatible with strong oxidizing/reducing agents and strong acids/alkalis, suggesting susceptibility to degradation under these conditions.[3]

Table 2: Stability Insights from Related Phthalides

| Compound | Condition | Observation |

| Senkyunolide I | Aqueous Solution | Degradation follows first-order kinetics. More stable in weakly acidic conditions and significantly less stable in alkaline conditions. |

| Senkyunolide I & A | Light & Oxygen | Oxygen is a dominant factor in accelerating degradation induced by light and temperature. |

| Senkyunolide A | Room Temperature & Daylight | Unstable; completely converts to butylphthalide within 2 months. |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be applied.

Solubility Determination Protocol (Shake-Flask Method)

A common method for determining equilibrium solubility is the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Stability-Indicating Method & Forced Degradation Protocol

A stability-indicating analytical method, typically HPLC, is essential to separate the intact drug from its degradation products. Forced degradation studies are then performed to assess stability under various stress conditions.

Caption: Workflow for a forced degradation study.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the literature, research on its structural analogs provides insights into its potential mechanisms of action, particularly in the context of neuroinflammation and cardiovascular effects.

Neuroinflammation (Inferred from Senkyunolide H)

Studies on Senkyunolide H have shown that it can attenuate neuroinflammation in microglia by inhibiting the ERK and NF-κB signaling pathways.[4][5]

Caption: Inhibition of neuroinflammatory pathways by Senkyunolide H.

Cardiovascular Effects (Inferred from Senkyunolide A and I)

Senkyunolide A has been shown to induce vasodilation through the Akt-eNOS pathway.[6] Additionally, Senkyunolide I, in synergy with Salvianolic acid B, has been found to alleviate cardiac hypertrophy by modulating MAP3K1 signaling.[7]

Caption: Cardiovascular signaling pathways influenced by related senkyunolides.

Conclusion

The available data on this compound suggests it is a promising compound for further investigation, particularly in the fields of neuropharmacology and cardiovascular medicine. However, a significant knowledge gap exists regarding its fundamental physicochemical properties. Comprehensive studies to establish a detailed solubility and stability profile are essential for advancing its development. The information provided on related senkyunolides offers a valuable starting point for predicting its behavior and designing future experiments. Researchers are encouraged to perform detailed characterization of this compound to enable its progression through the drug development pipeline.

References

- 1. This compound | 94530-85-5 | UDA53085 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemfaces.com [chemfaces.com]

- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salvianolic acid B and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of Senkyunolide G in Medicinal Herbs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural abundance of Senkyunolide G, a phthalide found in select medicinal herbs. While quantitative data for this compound is sparse in existing literature, this document provides a comprehensive overview of its presence, along with detailed experimental protocols for its potential quantification based on methodologies established for structurally related compounds. Furthermore, this guide explores the known signaling pathways modulated by other senkyunolides, offering a foundation for future research into the pharmacological activities of this compound.

Natural Abundance of this compound and Related Phthalides

This compound has been identified as a constituent of Cnidium officinale Makino, a plant in the Apiaceae family that is closely related to the well-known medicinal herb Ligusticum chuanxiong. While its isolation has been documented, specific quantitative data on the natural abundance of this compound remains largely unreported in peer-reviewed literature.

To provide a contextual framework for researchers, the following table summarizes the quantitative data for more abundant, structurally related senkyunolides and other phthalides found in Ligusticum chuanxiong and Angelica sinensis, two prominent medicinal herbs known to contain these compounds.

| Compound | Plant Source | Plant Part | Concentration Range (mg/g of dry weight) | Analytical Method |

| Senkyunolide A | Ligusticum chuanxiong | Rhizome | 3.94 - 9.14[1] | HPLC-DAD/ESI-MS |

| Angelica sinensis | Root | 0.108 - 0.588[1] | HPLC-DAD/ESI-MS | |

| Cnidium officinale | Rhizome | ~17.8 (in a specific extract fraction)[2] | GC-MS | |

| Senkyunolide I | Ligusticum chuanxiong | Rhizome | up to 10[3][4] | Not specified |

| Angelica sinensis | Root | up to 1[3][4] | Not specified | |

| Ligusticum chuanxiong (processed) | Rhizome | 0.32 (dried at 60°C for 24h)[5] | Not specified | |

| Z-Ligustilide | Angelica sinensis | Root | Data varies significantly | GC-MS, HPLC |

Experimental Protocols for Quantification

Sample Preparation and Extraction

A pressurized liquid extraction (PLE) method has been effectively used for the extraction of phthalides from Angelica sinensis.

-

Sample Preparation: The dried rhizomes or roots of the medicinal herb are ground into a fine powder and passed through a sieve.

-

Extraction Procedure:

-

Mix the powdered sample (e.g., 0.3 g) with a dispersing agent like diatomaceous earth (e.g., 2 g) to enhance extraction efficiency.

-

Place the mixture into a stainless steel extraction cell.

-

Perform pressurized liquid extraction using an appropriate solvent (methanol is commonly used for phthalides). Optimal conditions for related compounds have been reported at a temperature of 100°C and a pressure of 1500 psi.

-

The resulting extract is transferred to a volumetric flask, brought to volume with the extraction solvent, and filtered through a 0.45 µm filter prior to analysis.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the separation and quantification of senkyunolides.

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small percentage of an acid like acetic acid to improve peak shape) is typically employed.

-

Detection:

-

DAD: Allows for the monitoring of the elution profile at multiple wavelengths, which aids in compound identification.

-

ESI-MS: Provides mass-to-charge ratio information, enabling unambiguous identification of the target compound.

-

-

Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Potential Signaling Pathways for Investigation

Direct research on the signaling pathways modulated by this compound is limited. However, studies on other senkyunolides provide valuable insights into potential mechanisms of action that warrant investigation for this compound.

Senkyunolide H and the ERK/NF-κB Pathway

Senkyunolide H has been shown to inhibit the activation of microglia and attenuate neuroinflammation by regulating the ERK and NF-κB signaling pathways[3][4]. This is a critical pathway in the inflammatory response.

Caption: Senkyunolide H inhibits LPS-induced neuroinflammation via the ERK and NF-κB pathways.

Senkyunolide H and the CXCR2/PI3K/AKT Pathway

In the context of breast cancer, Senkyunolide H has been found to reverse depression-induced cancer progression by regulating the CXCR2 receptor and the downstream PI3K/AKT signaling pathway[6][7].

Caption: Senkyunolide H inhibits IL-8-mediated cell proliferation via the CXCR2/PI3K/AKT pathway.

Senkyunolide A and the PP2A/α-synuclein Pathway

Senkyunolide A has demonstrated neuroprotective effects by modulating the activity of protein phosphatase 2A (PP2A) and α-synuclein, a pathway implicated in neurodegenerative diseases.

Caption: Senkyunolide A protects against corticosterone-induced apoptosis by modulating PP2A and α-synuclein.

Future Directions

The lack of quantitative data for this compound presents a clear research gap. Future studies should focus on:

-

Developing and validating a sensitive and specific analytical method for the quantification of this compound in various medicinal herbs.

-

Screening a wider range of plants from the Apiaceae family to identify potential new sources of this compound.

-

Investigating the pharmacological activities of isolated this compound, with a particular focus on the signaling pathways identified for other senkyunolides.

This technical guide provides a foundational resource for researchers embarking on the study of this compound. By building upon the knowledge of related compounds and employing the outlined experimental approaches, the scientific community can begin to unravel the therapeutic potential of this lesser-known natural product.

References

- 1. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of the Biological Activity of Senkyunolide G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide G, a phthalide compound isolated from the traditional Chinese medicinal plant Ligusticum chuanxiong, belongs to a class of bioactive molecules known for their potential therapeutic properties. While extensive research has been conducted on other senkyunolides, such as Senkyunolide I and A, specific data on this compound remains limited. This technical guide outlines a comprehensive preliminary screening strategy to elucidate the biological activities of this compound. The proposed workflow is based on the known pharmacological effects of closely related senkyunolides, focusing on anti-inflammatory, neuroprotective, and cardiovascular activities. This document provides detailed experimental protocols and data presentation structures to facilitate a systematic investigation of this compound's therapeutic potential.

Introduction

Senkyunolides are a group of phthalide derivatives found in Umbelliferae plants, most notably Ligusticum chuanxiong (Chuanxiong).[1][2][3][4] These compounds have garnered significant interest for their diverse pharmacological effects, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[1][2][3][4] Modern research has also pointed to their potential antibacterial, anti-osteoporosis, and anti-fibrosis activities.[1][2][3] Notably, some senkyunolides can cross the blood-brain barrier, suggesting their utility in treating neurological disorders.[1]

This compound is a known constituent of this class, but its specific biological activities have not been extensively characterized.[5] This guide proposes a structured approach for the preliminary screening of this compound, leveraging established methodologies to assess its potential in key therapeutic areas.

Proposed Preliminary Screening Workflow

The following workflow outlines a step-by-step approach to screen for the primary biological activities of this compound.

Experimental Protocols

Phase 1: Foundational Assays

3.1.1. Compound Acquisition and Purity Assessment

This compound can be isolated from Ligusticum chuanxiong or obtained from commercial suppliers. Purity should be assessed using High-Performance Liquid Chromatography (HPLC) to ensure the reliability of subsequent biological assays.

3.1.2. Cytotoxicity Assessment: MTT Assay

Prior to screening for specific biological activities, it is crucial to determine the non-toxic concentration range of this compound in the selected cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2][5][6][7]

Protocol:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroprotection) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Phase 2: Primary Activity Screening

3.2.1. Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be initially assessed using in vitro models of inflammation.[8][9][10][11][12]

a) Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

b) Inhibition of Pro-inflammatory Cytokine Production:

-

Cell Treatment and Stimulation: Follow the same procedure as for the NO inhibition assay.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production.

3.2.2. Neuroprotective Activity

The neuroprotective effects of this compound can be evaluated in cell-based models of neuronal damage.[13][14][15]

a) Protection against Oxidative Stress-induced Cell Death:

-

Cell Seeding and Treatment: Seed SH-SY5Y neuroblastoma cells in a 96-well plate. Treat the cells with non-toxic concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a further 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 3.1.2.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the stressor-only treated group.

3.2.3. Cardiovascular Activity

The potential cardiovascular effects can be initially screened by examining vasodilation.[16]

a) Ex vivo Vasodilation Assay:

-

Tissue Preparation: Isolate aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution.

-

Contraction: Induce contraction of the aortic rings with phenylephrine or potassium chloride.

-

Treatment: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound.

-

Data Analysis: Measure the relaxation of the aortic rings and express it as a percentage of the pre-contraction induced by the contractile agent.

Phase 3: Mechanistic Insights - Signaling Pathway Analysis

Based on the known mechanisms of other senkyunolides, it is plausible that this compound exerts its effects through the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.[3][4][17]

Protocol: Western Blot Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[18][19][20][21]

-

Cell Lysis: Treat and stimulate cells as described in the primary activity screening protocols. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound

| Cell Line | Concentration (µM) | Cell Viability (%) |

| RAW 264.7 | 0.1 | |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| SH-SY5Y | 0.1 | |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Cells

| Treatment | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | |||

| LPS (1 µg/mL) | 100 | ||

| LPS + this compound (1 µM) | |||

| LPS + this compound (10 µM) | |||

| LPS + this compound (50 µM) |

Table 3: Neuroprotective Effects of this compound against H₂O₂-induced Toxicity in SH-SY5Y Cells

| Treatment | Cell Viability (% of Control) |

| Control | 100 |

| H₂O₂ (e.g., 100 µM) | |

| H₂O₂ + this compound (1 µM) | |

| H₂O₂ + this compound (10 µM) | |

| H₂O₂ + this compound (50 µM) |

Conclusion

This technical guide provides a structured framework for the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, neuroprotective, and cardiovascular activities, and subsequently exploring the underlying molecular mechanisms, researchers can effectively assess the therapeutic potential of this understudied natural compound. The detailed protocols and data presentation formats are intended to facilitate robust and reproducible research in the field of drug discovery and development. Further in-depth studies will be necessary to validate these preliminary findings and to fully characterize the pharmacological profile of this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journalajrb.com [journalajrb.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of novel senkyunolide analogues as neuroprotective agents. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 16. researchgate.net [researchgate.net]

- 17. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

Senkyunolide G: A Comprehensive Technical Guide on its Metabolic Origins from Phthalide Precursors

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide G is a naturally occurring phthalide found in various medicinal plants, most notably in the rhizomes of Ligusticum chuanxiong and Angelica sinensis. While present in these botanicals, a significant portion of this compound in biological systems arises from the metabolism of other prevalent phthalides, particularly Z-ligustilide. Understanding the metabolic pathways that lead to the formation of this compound is crucial for elucidating the pharmacokinetic profiles of its parent compounds and for harnessing its potential therapeutic effects. This technical guide provides an in-depth overview of this compound as a metabolite, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Metabolic Formation of this compound

This compound is primarily formed as a phase I metabolite of other phthalides. The metabolic conversion of Z-ligustilide, a major bioactive component of Ligusticum chuanxiong, can lead to the formation of various hydroxylated phthalides, including this compound, Senkyunolide H, and Senkyunolide I.[1] This biotransformation is largely mediated by cytochrome P450 (CYP450) enzymes in the liver.[1]

Quantitative Analysis of Phthalide Metabolism

The metabolic conversion of phthalides has been quantified in several in vitro studies. The following tables summarize key quantitative data from experiments using rat and human liver preparations.

Table 1: In Vitro Metabolism of Ligustilide in Rat and Human Hepatocytes [2]

| Parameter | Rat Hepatocytes | Human Hepatocytes |

| Half-life (t½) of Ligustilide | 8.0 min | 15.0 min |

| Major Metabolite | Senkyunolide I | Senkyunolide I |

| Percentage of Senkyunolide I formation | 70% | 42% |

Table 2: Pharmacokinetic Parameters of Key Phthalides in Rats

| Compound | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Ligustilide | Oral (in extract) | - | - | - | 2.6 | [3] |

| Senkyunolide I | Oral (36 mg/kg) | - | - | - | 37.25 | [4] |

| Senkyunolide A | Oral | - | 0.21 ± 0.08 | - | ~8 | [5] |

Note: Specific pharmacokinetic data for this compound is limited; however, its presence in plasma has been confirmed following administration of L. chuanxiong decoctions, indicating it is a significant metabolite.[6]

Key Metabolic Pathways

The biotransformation of Z-ligustilide to this compound and other related metabolites involves a series of enzymatic reactions. The primary pathways include epoxidation, epoxide hydrolysis, aromatization, and hydroxylation.[2]

Experimental Protocols

In Vitro Metabolism of Phthalides using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a phthalide compound using rat or human liver microsomes.

Materials:

-

Pooled liver microsomes (human or rat)

-

Phthalide test compound (e.g., Z-ligustilide)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for LC-MS/MS analysis)

-

Incubator or water bath at 37°C

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order: phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the phthalide test compound (e.g., final concentration of 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound and the formation of metabolites like this compound.

HPLC-MS/MS Analysis of this compound and Parent Phthalides

This protocol provides a general framework for the simultaneous quantification of phthalides and their metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compounds of interest, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte (parent phthalide and this compound) and the internal standard need to be optimized.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analytes in the experimental samples is then determined from this curve.

Signaling Pathways Modulated by Phthalides

Phthalides, including Z-ligustilide and its metabolites, have been shown to exert their biological effects by modulating various cellular signaling pathways. These pathways are often implicated in inflammation, apoptosis, and cellular stress responses.

NF-κB and MAPK Signaling

Z-ligustilide has demonstrated anti-inflammatory properties by suppressing the activation of the NF-κB and MAPK signaling pathways.[5] It inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[5] Additionally, it can inhibit the phosphorylation of p38, ERK, and JNK, key components of the MAPK pathway.[5]

Endoplasmic Reticulum (ER) Stress Signaling

In hypoxic oral cancer cells, Z-ligustilide has been shown to induce apoptosis by activating ER-stress signaling.[7][8] This involves the modulation of key ER stress sensors and downstream effectors, ultimately leading to programmed cell death.

Conclusion

This compound is a significant metabolite of other phthalides, particularly Z-ligustilide. Its formation is a key aspect of the pharmacokinetics of its parent compounds. The in vitro and analytical methods described in this guide provide a framework for researchers to further investigate the metabolism and biological activities of this compound and related phthalides. A deeper understanding of the signaling pathways modulated by these compounds will be instrumental in the development of new therapeutic agents.

References

- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic profiling of ligustilide and identification of the metabolite in rat and human hepatocytes by liquid chromatography combined with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Senkyunolide G in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide G, a bioactive phthalide compound derived from the rhizomes of Ligusticum chuanxiong, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides a detailed protocol for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies presented are based on established protocols for structurally similar senkyunolides, such as Senkyunolide I and H, and serve as a comprehensive guide for researchers.

Experimental Protocols

Materials and Reagents

-

This compound (Reference Standard)

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure)

-

Control Plasma (Human, Rat, or other species of interest)

Sample Preparation

The following protocol outlines a protein precipitation method, a common and effective technique for extracting small molecules from plasma.

-

Thawing: Allow frozen plasma samples to thaw at room temperature.

-

Aliquoting: Vortex the plasma samples and pipette 100 µL into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions for the analysis of this compound, based on methods for similar compounds. Optimization may be required.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Suggested Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation of this compound and IS |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Proposed) | m/z 209.1 → [Product Ion] (Based on [M+H]⁺ for C₁₂H₁₆O₃) |

| Internal Standard MRM | To be determined based on the selected IS |

| Collision Energy | To be optimized |

| Cone Voltage | To be optimized |

Note: The precursor ion for this compound is proposed as [M+H]⁺ based on its molecular weight of 208.25 g/mol . The product ion and collision energy will need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following tables summarize typical validation parameters for LC-MS/MS methods used for the quantification of related senkyunolides in plasma. These tables provide a template for the presentation of quantitative data for a validated this compound assay.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Senkyunolide I | Dog Plasma | 0.5 - 1000 | > 0.9992 | 0.5 |

| Senkyunolide H | Rat Plasma | 10 - 5000 | > 0.99 | 10 |

| This compound | Plasma | To be determined | ≥ 0.99 | To be determined |

Table 3: Precision and Accuracy

| Analyte | Matrix | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Senkyunolide I | Dog Plasma | 1.5 | < 12.12 | < 12.12 | 98.89 - 104.24 |

| 150 | < 12.12 | < 12.12 | 98.89 - 104.24 | ||

| 800 | < 12.12 | < 12.12 | 98.89 - 104.24 | ||

| Senkyunolide H | Rat Plasma | 30 | < 9.8 | < 9.8 | -5.9 to 5.9 |

| 300 | < 9.8 | < 9.8 | -5.9 to 5.9 | ||

| 4000 | < 9.8 | < 9.8 | -5.9 to 5.9 | ||

| This compound | Plasma | Low, Medium, High | To be determined (<15%) | To be determined (<15%) | To be determined (85-115%) |

Table 4: Recovery and Matrix Effect

| Analyte | Matrix | QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Senkyunolide I | Dog Plasma | 1.5, 150, 800 | 85.78 - 93.25 | 98.23 - 108.89 |

| Senkyunolide H | Rat Plasma | 30, 300, 4000 | 80.5 - 85.0 | Not Reported |

| This compound | Plasma | Low, Medium, High | To be determined | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma by LC-MS/MS.

Proposed Signaling Pathway

Senkyunolides have been reported to exert their anti-inflammatory and neuroprotective effects by modulating various signaling pathways.[1] The diagram below illustrates a generalized signaling pathway potentially involved in the mechanism of action of this compound, based on findings for related compounds.

Conclusion

This document provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound in plasma. The provided protocols and data table templates are based on established methods for similar compounds and should be adapted and optimized for this compound specifically. The successful application of such a method will be instrumental in advancing the understanding of the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

Application Notes and Protocols for HPLC-DAD Analysis of Senkyunolide G

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Senkyunolide G using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method is based on established analytical procedures for structurally related phthalides found in medicinal plants such as Ligusticum chuanxiong.

Introduction

This compound is a bioactive phthalide compound with the chemical formula C12H16O3. It is one of several phthalides identified in the rhizome of Ligusticum chuanxiong (Chuanxiong), a plant widely used in traditional medicine. Phthalides are recognized as important constituents responsible for the pharmacological activities of this herb. The development of a reliable analytical method for the quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the analysis of such compounds due to its specificity, sensitivity, and ability to provide spectral data for peak identification.

Principle

The method employs reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a mobile phase consisting of a gradient of an acidified aqueous solution and an organic solvent (acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The Diode-Array Detector monitors the eluent at a specific wavelength, chosen based on the UV absorbance maximum of this compound, allowing for its quantification by comparing the peak area to that of a known standard.

Experimental Protocols

Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD).

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

Volumetric flasks and pipettes.

-

This compound reference standard (purity ≥ 98%).

-

HPLC grade acetonitrile and methanol.

-

HPLC grade water.

-

Formic acid or phosphoric acid (analytical grade).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (based on typical UV absorbance for phthalides; verification of this compound's UV spectrum is recommended) |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Ligusticum chuanxiong rhizome)

-

Grinding: Grind the dried rhizome of Ligusticum chuanxiong into a fine powder (approximately 40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.

-

Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation (Typical Expected Performance)

The following table summarizes the typical performance characteristics expected for an HPLC-DAD method for phthalide analysis. Note: These are illustrative values based on similar compounds and the method must be fully validated for this compound according to ICH guidelines.

| Validation Parameter | Typical Specification/Range |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

| Specificity | The peak for this compound should be well-resolved from other components and spectrally pure. |

Data Presentation and Analysis

The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C × V) / W

Where:

-

C is the concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.

-

V is the total volume of the extraction solvent (mL).

-

W is the weight of the sample (g).

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationship of the analytical process.

Application Notes and Protocols for the Extraction and Purification of Senkyunolide G from Angelica sinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with significant applications in traditional medicine, particularly in women's health. Its therapeutic effects are attributed to a rich profile of bioactive compounds, including phthalides, polysaccharides, and phenolic acids. Among the phthalides, senkyunolides are a prominent class of compounds with diverse pharmacological activities. Senkyunolide G, a constituent of Angelica sinensis, is of growing interest to the scientific community for its potential therapeutic properties. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Angelica sinensis, tailored for researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of Phthalide Content

While specific yield data for this compound is not widely published, the following tables summarize the quantitative data for other major phthalides extracted from Angelica species and related plants. This information provides a valuable benchmark for expected yields and purity levels during the extraction and purification process.

Table 1: Extraction Yields of Various Phthalides from Angelica and Ligusticum Species

| Compound | Plant Source | Extraction Method | Yield | Reference |

| Senkyunolide A | Ligusticum chuanxiong | High-Pressure Ultrasonic-Assisted | Not specified | [1] |

| Senkyunolide A | Angelica sinensis | HPLC/DAD/ESI/MS | 0.108-0.588 mg/g | [2] |

| Senkyunolide H | Rhizoma Chuanxiong | Counter-Current Chromatography | 1.7 mg from 400 mg crude extract | [3][4] |

| Senkyunolide I | Rhizoma Chuanxiong | Counter-Current Chromatography | 6.4 mg from 400 mg crude extract | [3][4] |

| Z-ligustilide | Ligusticum chuanxiong | Supercritical Fluid Extraction & HSCCC | 40 mg from 500 mg crude extract | [5] |

Table 2: Purity of Phthalides Achieved by Various Purification Methods

| Compound | Purification Method | Purity | Reference |